5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride
Overview
Description
“5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O3/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Reactivity
This compound, and related derivatives, have been synthesized through various reactions involving cyclic oxalyl compounds, hydrazines, or hydrazones, showcasing their versatility in chemical synthesis. For instance, studies have explored the synthesis and reactions of related pyrazole carboxylic acids, demonstrating the potential to produce a variety of ester or amide derivatives, nitrile, and anilino-pyrazole acid derivatives through reactions with alcohols, N-nucleophiles, and through dehydration or reduction processes. These chemical transformations highlight the compound's role as a precursor for further chemical modifications and applications in synthesizing novel organic compounds (Şener et al., 2002).
Pharmaceutical Applications
In pharmaceutical research, derivatives of the compound have been evaluated for their potential as antioxidant agents, showcasing the relevance in developing treatments or supplements aimed at combating oxidative stress. Specifically, chalcone derivatives synthesized from reactions involving furan-2-carbonyl have demonstrated significant in vitro antioxidant activity, suggesting their utility in medical and dietary applications to mitigate oxidative damage (Prabakaran et al., 2021).
Antimicrobial and Anticancer Activities
Compounds synthesized from 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride or its derivatives have shown promising antimicrobial and anticancer activities. This includes the development of Schiff bases from chitosan and heteroaryl pyrazole derivatives, which have been tested for their biological activity against various pathogens. The results indicate that these compounds possess antimicrobial properties, which could be leveraged in developing new antibacterial and antifungal treatments. Furthermore, these compounds have been evaluated for their cytotoxicity, with some showing no adverse effects, highlighting their potential safety for therapeutic use (Hamed et al., 2020).
Safety and Hazards
Future Directions
Furan platform chemicals, which include compounds like “5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride”, have potential for a wide range of applications beyond fuels and plastics . The chemical industry is beginning to shift from traditional resources like crude oil to biomass, and these compounds can be economically synthesized from biomass .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may affect the biochemical pathways related to these diseases .
Pharmacokinetics
The compound’s molecular weight (22863) suggests that it may have suitable properties for oral bioavailability .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11;/h1-5H,6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJLHYOLKTYXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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